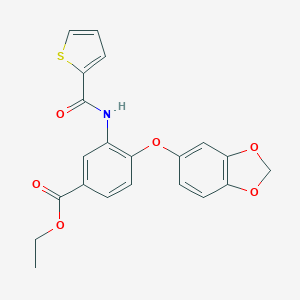
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzodioxole and thiophene derivatives, followed by their coupling through esterification and amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of robust catalysts, and efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the amide or ester functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other benzodioxole or thiophene derivatives with comparable structures and functional groups.
Uniqueness
The uniqueness of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(THIOPHENE-2-AMIDO)BENZOATE lies in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to other compounds.
Eigenschaften
Molekularformel |
C21H17NO6S |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
ethyl 4-(1,3-benzodioxol-5-yloxy)-3-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C21H17NO6S/c1-2-25-21(24)13-5-7-16(15(10-13)22-20(23)19-4-3-9-29-19)28-14-6-8-17-18(11-14)27-12-26-17/h3-11H,2,12H2,1H3,(H,22,23) |
InChI-Schlüssel |
DCLWKYPBDWXHFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















